

In-Depth Technical Guide to Health and Safety Considerations for Antimony-125

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antimony-125

Cat. No.: B081612

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations associated with the handling and use of **Antimony-125** (Sb-125) in a research and drug development setting. The information is intended to supplement, not replace, institutional radiation safety protocols and regulatory requirements.

Radiological Properties of Antimony-125

Antimony-125 is a radioisotope of antimony with a half-life of 2.758 years.^[1] It decays via beta (β) particle emission to an excited state of Tellurium-125 (Te-125), which then promptly de-excites by emitting gamma (γ) radiation.^[1] Understanding these decay characteristics is fundamental to implementing appropriate safety measures.

Property	Value
Half-life	2.758 years ^[1]
Decay Mode	Beta (β) minus
Primary Beta Energy ($E\beta,\text{max}$)	0.767 MeV
Primary Gamma Energies ($E\gamma$)	Multiple, with prominent peaks around 0.428 MeV and 0.601 MeV
Daughter Isotope	Tellurium-125 (Te-125)

Dosimetry and Radiation Hazards

Exposure to **Antimony-125** can result in both internal and external radiation doses. The primary hazards are from the emitted beta particles and gamma rays.

External Hazards

External exposure to Sb-125 can lead to skin and whole-body doses. The beta particles have a limited range in tissue and are the primary contributor to skin dose. The more penetrating gamma rays contribute to the whole-body dose.

Internal Hazards

Internal exposure occurs through inhalation, ingestion, or absorption through the skin. Once inside the body, Sb-125 can be distributed to various organs and tissues, where it will continue to irradiate the surrounding cells. The International Commission on Radiological Protection (ICRP) provides dose coefficients for calculating the committed effective dose from the intake of radionuclides.

Table of ICRP 119 Dose Coefficients for **Antimony-125**[\[2\]](#)[\[3\]](#)

Intake Route	f1 value	Effective Dose Coefficient (Sv/Bq)
Ingestion	0.1	6.1E-09
Inhalation (Type M)	-	1.1E-08
Inhalation (Type S)	-	1.4E-08

Note: f1 is the gut transfer factor. Inhalation dose coefficients are dependent on the assumed particle size and lung absorption type (M: moderate, S: slow).

Distinction between Radiotoxicity and Chemical Toxicity

It is crucial to distinguish between the radiological and chemical toxicity of **Antimony-125**. While the radiological hazard stems from the emitted radiation, antimony itself is a toxic heavy metal. The chemical toxicity of antimony compounds can lead to various health effects,

including irritation of the skin and mucous membranes, and damage to the heart, liver, and kidneys.^[4] Studies on other elements with both radioactive and stable isotopes have demonstrated methodologies to differentiate between radiotoxic and chemical toxic effects by comparing the biological responses to different isotopes.^[5] For **Antimony-125**, both the radiological and chemical hazards must be considered in the overall risk assessment.

Shielding Requirements

Effective shielding is essential to minimize external radiation exposure from **Antimony-125**. A combination of materials is typically used to shield both beta and gamma radiation.

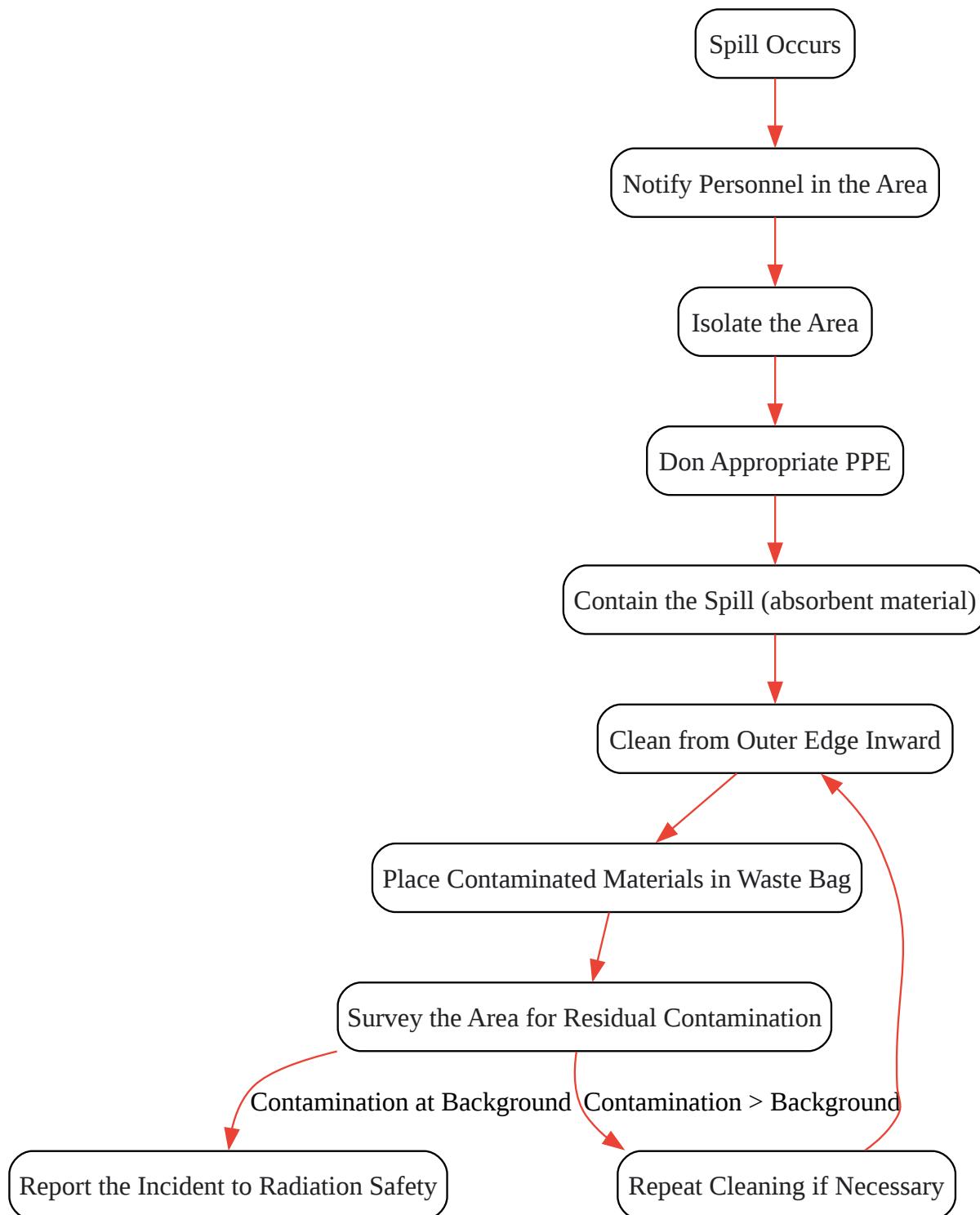
- **Beta Shielding:** Low atomic number (Z) materials, such as acrylic or plastic, are effective for shielding beta particles. Using high-Z materials like lead for primary beta shielding can result in the production of secondary X-rays (bremsstrahlung), which would increase the radiation hazard.
- **Gamma Shielding:** High atomic number materials, such as lead or tungsten, are necessary for attenuating gamma rays.

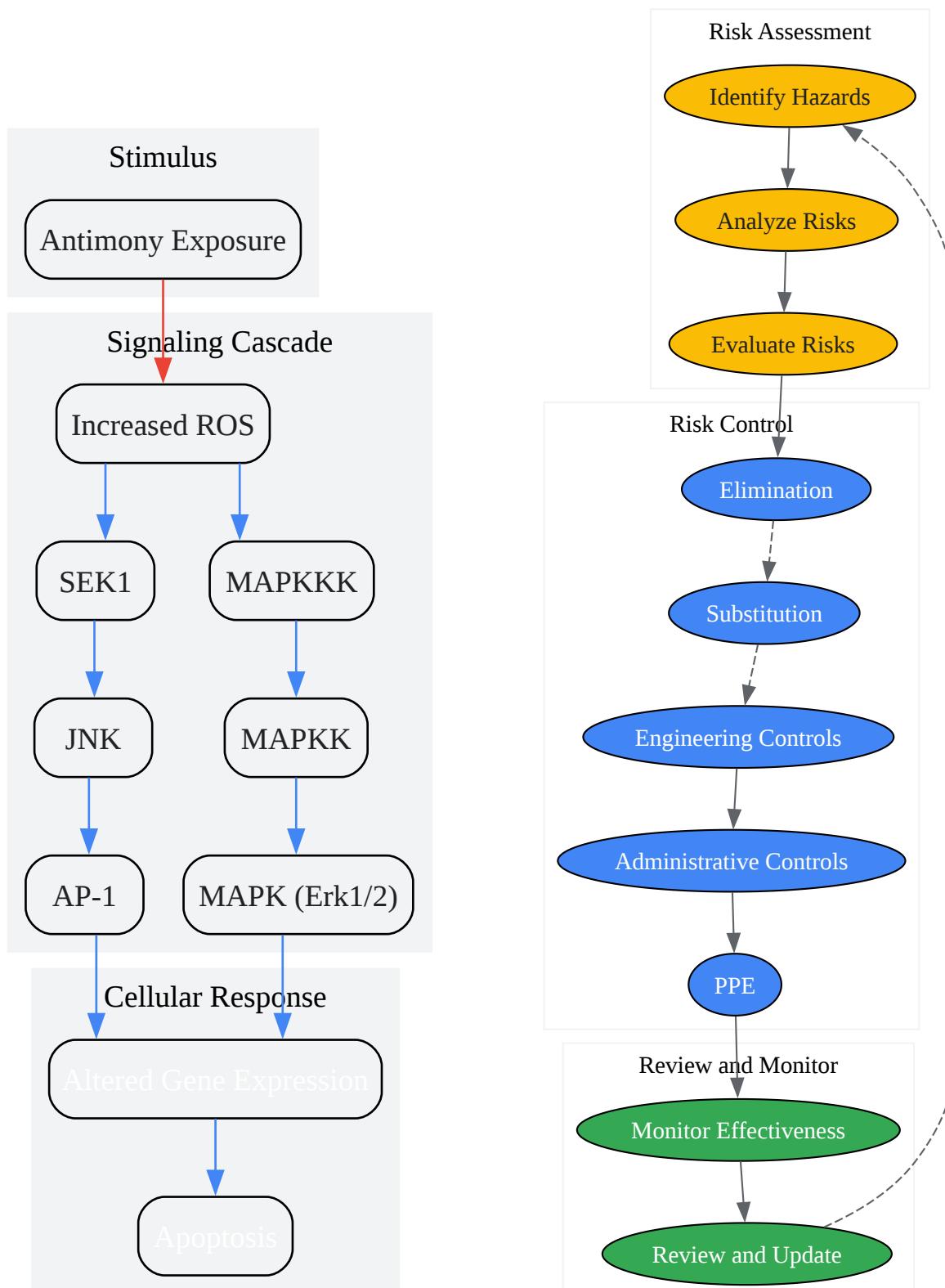
A common practice is to use a dual-shielding approach: an inner layer of a low-Z material to stop the beta particles, surrounded by an outer layer of a high-Z material to attenuate the gamma rays and any bremsstrahlung produced. The required thickness of shielding will depend on the activity of the Sb-125 source and the desired dose rate reduction.

Laboratory Handling and Safety Protocols

All work with **Antimony-125** must be conducted in a designated radioactive materials laboratory and in accordance with the institution's Radiation Safety Manual.

Personal Protective Equipment (PPE)


- **Lab Coat:** A dedicated lab coat for radioactive work is mandatory.
- **Gloves:** Double gloving is recommended.
- **Safety Glasses:** To protect the eyes from splashes.


- Dosimetry: Whole-body and extremity dosimeters are required to monitor personnel exposure.

Engineering Controls

- Fume Hood: Work with volatile or powdered forms of Sb-125 should be performed in a certified fume hood to prevent inhalation.
- Shielding: All stock solutions and experimental setups should be adequately shielded.
- Contamination Control: Work areas should be covered with absorbent, plastic-backed paper to contain spills.

Experimental Workflow for Handling Antimony-125

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dps.ny.gov [dps.ny.gov]
- 2. studylib.net [studylib.net]
- 3. icrp.org [icrp.org]
- 4. Chemistry of Antimony in Radiopharmaceutical Development: Unlocking the Theranostic Potential of Sb Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Effects of Chemical Toxicity and Radioactivity on Metabolic Heat of Cultured Cells Revealed by “Isotope-Editing” - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to Health and Safety Considerations for Antimony-125]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081612#health-and-safety-considerations-for-antimony-125>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com